molecular formula C15H19Cl2NO3S B2783048 N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-58-6

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No. B2783048
CAS RN: 898425-58-6
M. Wt: 364.28
InChI Key: YBDMOGFWQMSOFR-UHFFFAOYSA-N
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Description

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, also known as BDDTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields, including pharmacology, neuroscience, and biochemistry.

Scientific Research Applications

Polymer Synthesis and Properties

Research into the synthesis and properties of ortho-linked polyamides showcases the relevance of benzamide derivatives in developing materials with enhanced solubility, thermal stability, and mechanical properties. For instance, Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, revealing that these polyamides display high thermal stability, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).

Antimicrobial Applications

The development of new antimicrobial agents benefits from the study of benzamide derivatives. Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas, showing significant antipathogenic activity against biofilm-forming bacterial strains, highlighting the potential of these derivatives in addressing microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).

Photocatalytic Applications

The study of photocatalytic degradation of contaminants using benzamide derivatives offers insights into environmental remediation. Torimoto, Ito, Kuwabata, and Yoneyama (1996) investigated the photodecomposition of propyzamide using TiO2-loaded adsorbents, demonstrating the potential of these systems in enhancing the rate of mineralization of pollutants, thus contributing to cleaner water technologies (Torimoto et al., 1996).

Antitubercular Agents

Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, and Nikalje (2018) synthesized novel benzamide derivatives for anti-tubercular activity, demonstrating promising activity against Mycobacterium tuberculosis. Their work emphasizes the role of these compounds in developing new therapeutic agents against tuberculosis, showcasing a significant application in medicinal chemistry (Nimbalkar et al., 2018).

Antiviral Research

Research on benzamide derivatives extends to antiviral applications, as evidenced by Riva, Goellner, Biering, Huang, Rubanov, Haselmann, Warnes, De Jesus, Martin-Sancho, Terskikh, Harris, Pinkerton, Bartenschlager, and Chanda (2021), who identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) as a potent inhibitor of Zika virus replication. This compound inhibits the formation of viral replication compartments, offering a new avenue for antiviral drug development (Riva et al., 2021).

properties

IUPAC Name

N-butyl-2,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3S/c1-2-3-7-18(12-6-8-22(20,21)10-12)15(19)13-9-11(16)4-5-14(13)17/h4-5,9,12H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDMOGFWQMSOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

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